
Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include at least one atom other than carbon. The presence of various functional groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of cyclopentanone with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of hexahydroquinolines and is characterized by the following structural features:
- Cyclopentyl group
- Hydroxy group
- Methoxy group
- Thiophene ring
The molecular formula of this compound is C25H27NO6S with a molecular weight of approximately 469.55 g/mol .
Anti-inflammatory Properties
Research indicates that Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits potential anti-inflammatory effects. It interacts with specific molecular targets involved in pain pathways and inflammation .
Analgesic Effects
The compound has been studied for its analgesic properties. Its ability to modulate pain signaling pathways suggests it could serve as a basis for developing new pain relief medications .
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties by influencing cell signaling pathways associated with cancer progression. Its structural characteristics allow it to interact with various biological targets that are critical in cancer biology .
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Recent studies have focused on synthesizing analogues to evaluate their potency and efficacy against specific biological targets. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Dihydropyrimidinone Derivatives | Similar core structure | Antimicrobial properties |
Quinoline Derivatives | Quinoline core | Anticancer activity |
Thiophene-containing Compounds | Presence of thiophene ring | Various electronic properties |
These studies highlight the importance of specific functional groups in enhancing the biological activity of derivatives based on the original compound .
Synthesis and Derivative Exploration
The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic pathways to create analogues with improved pharmacological profiles.
Key Synthetic Steps:
- Formation of the hexahydroquinoline core.
- Introduction of substituents like the cyclopentyl and thiophene groups.
- Functionalization of the hydroxy and methoxy groups for enhanced activity.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro and in vivo models .
- Analgesic Mechanism Investigation : Research indicated that the compound modulates pain receptors effectively, leading to a reduction in pain perception .
- Anticancer Activity : In vitro assays showed that certain derivatives exhibited cytotoxic effects on cancer cell lines through apoptosis induction mechanisms .
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxy-3-methoxyphenyl)-benzothiazole: Known for its anticancer properties.
Cyclobutylfentanyl: A fentanyl analog with similar structural features.
Uniqueness
Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.
Biological Activity
Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, and presents relevant research findings.
Chemical Structure
The compound features a hexahydroquinoline backbone with various functional groups that contribute to its biological activity. The presence of a thiophene ring and a methoxy group is particularly notable for enhancing its pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising activity against various pathogens:
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
Compound A | 12.5 | Fusarium oxysporum |
Compound B | 6.25 | Klebsiella pneumoniae |
Compound C | 32 | Escherichia coli |
These results suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .
Anticancer Activity
The anticancer potential of similar hexahydroquinoline derivatives has been explored in various studies. For example, a related compound demonstrated selective cytotoxicity against tumorigenic cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells while sparing normal cells .
Study 1: Antifungal Efficacy
A study evaluated the antifungal activity of several hexahydroquinoline derivatives, including the compound in focus. The results showed that it had an EC50 value comparable to established antifungal agents like azoxystrobin. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhanced antifungal potency .
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of the compound were assessed using various cancer cell lines. The compound exhibited an LC50 value indicating significant cytotoxicity against breast cancer cells (MCF-7). This suggests its potential as a therapeutic agent in oncology .
The biological activity of cyclopentyl derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. For instance, some studies have highlighted the inhibition of phospholipase A2 as a mechanism by which these compounds exert their effects on cellular processes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of this hexahydroquinoline derivative?
The compound is typically synthesized via cyclocondensation reactions involving a β-ketoester (e.g., cyclopentyl 3-oxobutanoate), a substituted aldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde), and an enamine precursor derived from thiophene-2-carboxaldehyde. The Hantzsch dihydropyridine synthesis is a foundational approach, modified to accommodate steric and electronic effects of the cyclopentyl ester and thiophene moieties . Key steps include refluxing in ethanol or methanol under acidic catalysis (e.g., acetic acid), followed by recrystallization for purification. Yield optimization often requires iterative adjustments to solvent polarity and reaction time .
Q. How can researchers confirm the structural integrity of this compound?
Structural validation relies on:
- X-ray crystallography : Resolve stereochemistry and confirm the fused hexahydroquinoline ring system (e.g., bond angles and torsion angles comparable to ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, which has a similar scaffold ).
- NMR spectroscopy : Key signals include the cyclopentyl ester carbonyl (δ ~165–170 ppm in 13C NMR), thiophene protons (δ ~6.8–7.5 ppm in 1H NMR), and methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular formula C27H28NO5S.
Advanced Research Questions
Q. What strategies can address low yields in the cyclocondensation step due to steric hindrance from the cyclopentyl group?
- Catalytic optimization : Use Lewis acids (e.g., ZnCl2) or organocatalysts to enhance reaction kinetics, as demonstrated in ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-tetrahydroquinoline syntheses .
- Solvent engineering : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates, while microwave-assisted synthesis reduces reaction time .
- Protecting groups : Temporarily protect the 4-hydroxyphenyl moiety (e.g., acetylation) to mitigate side reactions .
Q. How can researchers reconcile contradictory reports on the calcium modulatory activity of structurally related dihydropyridines?
- Standardized assays : Use patch-clamp electrophysiology or fluorometric intracellular calcium measurements (e.g., Fluo-4 dye) to compare activity under controlled conditions (pH, temperature).
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. hydroxy groups) to isolate pharmacophoric contributions, as seen in analogous 1,4-dihydropyridines with fungicidal and antioxidant properties .
- Computational modeling : Molecular docking against L-type calcium channels (e.g., Cav1.2) can predict binding affinity discrepancies due to thiophene ring orientation .
Q. What analytical techniques are critical for assessing the compound’s stability under physiological conditions?
- HPLC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) over 24 hours.
- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (e.g., decomposition above 200°C, as observed in ethyl 2-amino-thiophene derivatives ).
- Photostability testing : Expose to UV-Vis light (300–800 nm) and track absorbance changes, given the photosensitivity of thiophene and quinoline moieties .
Q. Methodological Considerations
Q. How should researchers design experiments to evaluate the compound’s antioxidant potential?
- In vitro models :
- DPPH assay : Measure radical scavenging activity at 517 nm, using ascorbic acid as a positive control.
- Lipid peroxidation inhibition : Use rat liver homogenates exposed to Fe2+/H2O2 and quantify malondialdehyde (MDA) via thiobarbituric acid reactive substances (TBARS) .
- Cell-based assays : Assess ROS reduction in H2O2-stressed human keratinocytes (HaCaT) using dichlorofluorescein diacetate (DCFH-DA) .
Q. What crystallographic parameters are essential for resolving conformational flexibility in the hexahydroquinoline core?
- Torsion angles : Compare N1-C4-C5-O5 (keto group) and C7-thiophene bond angles to related structures (e.g., ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline, which exhibits a chair conformation in the cyclohexenone ring ).
- Hydrogen bonding : Map interactions between the 4-hydroxy group and adjacent methoxy or carbonyl oxygen to predict solubility and crystal packing .
Q. Data Interpretation and Contradictions
Q. How can discrepancies in reported antibacterial activity against Gram-negative vs. Gram-positive strains be addressed?
- Strain-specific protocols : Standardize MIC (minimum inhibitory concentration) testing using CLSI guidelines for consistency.
- Membrane permeability studies : Use fluorescent probes (e.g., ethidium bromide uptake) to assess whether the thiophene moiety enhances penetration into Gram-negative outer membranes .
- Resazurin microplate assay : Quantify metabolic inhibition in multidrug-resistant Staphylococcus aureus (MRSA) vs. E. coli .
Properties
Molecular Formula |
C27H29NO5S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H29NO5S/c1-15-24(27(31)33-18-6-3-4-7-18)25(16-9-10-20(29)22(14-16)32-2)26-19(28-15)12-17(13-21(26)30)23-8-5-11-34-23/h5,8-11,14,17-18,25,28-29H,3-4,6-7,12-13H2,1-2H3 |
InChI Key |
LYYKDMOZZHNVBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC)C(=O)OC5CCCC5 |
Origin of Product |
United States |
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